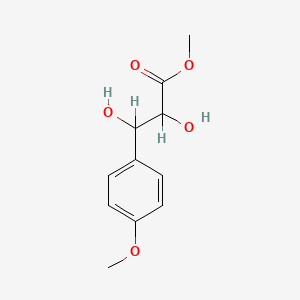
3'-Galactosyllactose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-D-galactosyl-(1->3)-beta-D-galactosyl-(1->4)-D-glucose is a trisaccharide composed of three monosaccharides: alpha-D-galactose, beta-D-galactose, and D-glucose. This compound is a type of oligosaccharide, which are carbohydrates composed of a small number of monosaccharide units. It is known for its role in various biological processes and its presence in certain glycoproteins and glycolipids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-galactosyl-(1->3)-beta-D-galactosyl-(1->4)-D-glucose typically involves enzymatic or chemical glycosylation reactions. Enzymatic synthesis often employs glycosyltransferases, which catalyze the transfer of sugar moieties from activated donor molecules to acceptor molecules. Chemical synthesis, on the other hand, may involve the use of protecting groups to control the regioselectivity and stereoselectivity of the glycosylation reactions.
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological processes involving microbial fermentation. Microorganisms such as bacteria and yeast can be genetically engineered to express the necessary glycosyltransferases, enabling the efficient production of the desired oligosaccharide. The fermentation process is followed by purification steps to isolate the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-D-galactosyl-(1->3)-beta-D-galactosyl-(1->4)-D-glucose can undergo various chemical reactions, including:
Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups, often using oxidizing agents such as periodate.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups, typically using reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at the hydroxyl groups, where they are replaced by other functional groups using reagents like acyl chlorides or alkyl halides.
Common Reagents and Conditions
Oxidation: Periodate oxidation is commonly used to cleave vicinal diols, forming aldehydes or ketones.
Reduction: Sodium borohydride is a mild reducing agent used to reduce carbonyl compounds to alcohols.
Substitution: Acyl chlorides and alkyl halides are used in substitution reactions to introduce acyl or alkyl groups, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, periodate oxidation of alpha-D-galactosyl-(1->3)-beta-D-galactosyl-(1->4)-D-glucose can produce aldehydes or ketones, while reduction with sodium borohydride can yield the corresponding alcohols.
Applications De Recherche Scientifique
Alpha-D-galactosyl-(1->3)-beta-D-galactosyl-(1->4)-D-glucose has several scientific research applications:
Chemistry: It is used as a model compound to study glycosylation reactions and carbohydrate chemistry.
Biology: The compound is involved in cell-cell recognition processes and can be used to study glycan interactions with proteins.
Industry: The compound can be used in the production of glycosylated products, such as glycoproteins and glycolipids, which have various industrial applications.
Mécanisme D'action
The mechanism of action of alpha-D-galactosyl-(1->3)-beta-D-galactosyl-(1->4)-D-glucose involves its interaction with specific molecular targets, such as lectins and glycosyltransferases. These interactions can modulate various biological processes, including cell signaling, immune response, and protein folding. The compound’s structure allows it to bind to specific carbohydrate-binding proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Alpha-D-galactosyl-(1->3)-beta-D-galactosyl-(1->4)-D-glucose can be compared with other similar oligosaccharides, such as:
Alpha-D-galactosyl-(1->3)-D-galactose: This disaccharide lacks the glucose unit present in the trisaccharide.
Beta-D-galactosyl-(1->4)-D-glucose: This disaccharide lacks the alpha-D-galactose unit.
Alpha-D-galactosyl-(1->3)-beta-D-galactosyl-(1->3)-D-glucose: This trisaccharide has a different linkage pattern compared to the compound .
The uniqueness of alpha-D-galactosyl-(1->3)-beta-D-galactosyl-(1->4)-D-glucose lies in its specific linkage pattern and the presence of all three monosaccharide units, which confer distinct biological properties and reactivity.
Propriétés
Formule moléculaire |
C18H32O16 |
|---|---|
Poids moléculaire |
504.4 g/mol |
Nom IUPAC |
(2R,3R,4S,5R,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H32O16/c19-1-4-7(22)9(24)12(27)17(31-4)34-15-8(23)5(2-20)32-18(13(15)28)33-14-6(3-21)30-16(29)11(26)10(14)25/h4-29H,1-3H2/t4-,5-,6-,7+,8+,9+,10-,11-,12-,13-,14-,15+,16?,17-,18+/m1/s1 |
Clé InChI |
ODDPRQJTYDIWJU-HLICEBNFSA-N |
SMILES |
C(C1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O)O |
SMILES isomérique |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-chlorophenyl)methyl]-N'-phenylurea](/img/structure/B8462648.png)





![Benzoic acid, 4-[2-(5,6-dimethyl-2-benzoxazolyl)ethenyl]-, methyl ester](/img/structure/B8462693.png)
